![molecular formula C12H15N3S B12706430 Azd 9821 [who-DD] CAS No. 1182820-70-7](/img/structure/B12706430.png)

Azd 9821 [who-DD]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

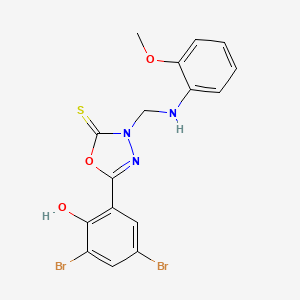

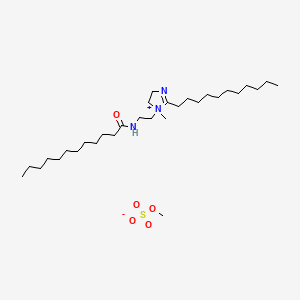

AZD 9821 is a compound with the molecular formula C12H15N3S and a molecular weight of 233.3341 . It is a promising agent in the field of medicinal chemistry, particularly in the treatment of certain types of cancer. The compound is known for its ability to target specific cancer cells, leading to DNA damage and apoptosis .

Méthodes De Préparation

The synthetic routes and reaction conditions for AZD 9821 involve several steps. The preparation typically starts with the synthesis of the benzoxazine monomer via a solventless process. The solidified monomer is then ground into a fine powder, and azodicarbonamide is added in different weight ratios . The industrial production methods for AZD 9821 are not extensively documented, but they likely involve similar steps with optimization for large-scale production.

Analyse Des Réactions Chimiques

AZD 9821 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or other reduced forms of the compound .

Applications De Recherche Scientifique

AZD 9821 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, AZD 9821 is being investigated for its potential to treat various types of cancer, particularly those expressing the CD123 marker . The compound has shown promising results in preclinical studies, achieving significant leukemic blast reduction in blood and bone marrow . Additionally, AZD 9821 is being explored for its potential use in other therapeutic areas, such as autoimmune diseases and inflammatory conditions .

Mécanisme D'action

The primary mechanism of action of AZD 9821 involves the delivery of a topoisomerase I inhibitor (TOP1i) payload into CD123-expressing cancer cells. This leads to DNA damage and apoptosis, effectively targeting and killing the cancer cells . The molecular targets and pathways involved in this process include the CD123 marker, which is highly expressed in certain types of cancer, and the topoisomerase I enzyme, which is essential for DNA replication and repair .

Comparaison Avec Des Composés Similaires

AZD 9821 can be compared with other similar compounds, such as AZD 9291 and AZD 5991. AZD 9291 is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that overcomes resistance mediated by the T790M mutation . AZD 5991 is a selective inhibitor of the myeloid cell leukemia 1 (MCL1) protein, which plays a crucial role in cell survival and apoptosis . While all these compounds target specific proteins involved in cancer progression, AZD 9821 is unique in its ability to deliver a TOP1i payload specifically to CD123-expressing cells, making it a promising candidate for targeted cancer therapy .

Propriétés

Numéro CAS |

1182820-70-7 |

|---|---|

Formule moléculaire |

C12H15N3S |

Poids moléculaire |

233.33 g/mol |

Nom IUPAC |

(6R)-6-N-ethyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazole-2,6-diamine |

InChI |

InChI=1S/C12H15N3S/c1-2-14-9-3-7-5-10-11(6-8(7)4-9)16-12(13)15-10/h5-6,9,14H,2-4H2,1H3,(H2,13,15)/t9-/m1/s1 |

Clé InChI |

GTXFOEHPKNATLV-SECBINFHSA-N |

SMILES isomérique |

CCN[C@@H]1CC2=CC3=C(C=C2C1)SC(=N3)N |

SMILES canonique |

CCNC1CC2=CC3=C(C=C2C1)SC(=N3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)